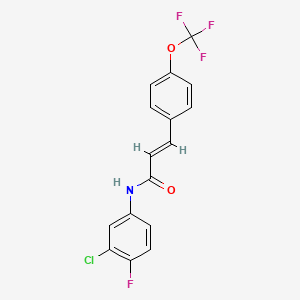
N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide is a useful research compound. Its molecular formula is C16H10ClF4NO2 and its molecular weight is 359.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide, with the chemical formula C16H10ClF4NO2 and CAS Number 882082-57-7, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chloro and Fluoro Substituents : These halogen groups can influence the compound's reactivity and biological interactions.
- Trifluoromethoxy Group : This moiety is known for enhancing lipophilicity and potentially increasing the compound's ability to cross biological membranes.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C16H10ClF4NO2 |
| Molecular Weight | 359.71 g/mol |
| CAS Number | 882082-57-7 |
This compound has been studied for its interaction with various biological targets. The following mechanisms have been identified:
- TRPM8 Modulation : The compound has shown potential as a modulator of the TRPM8 channel, which is involved in thermosensation and pain pathways. Its structural analogs have demonstrated significant activity in activating TRPM8 channels, suggesting that this compound may also exhibit similar properties .
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of trifluoromethoxy groups has been correlated with enhanced antimicrobial activity, likely due to increased membrane permeability .
- Inhibition of Inflammatory Pathways : Some derivatives of acrylamide compounds have been reported to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB), a key regulator in inflammatory responses .
Case Studies
- TRPM8 Activation Study : A study demonstrated that certain acrylamide derivatives could activate TRPM8 channels in cellular models, leading to increased calcium influx and subsequent physiological responses. This suggests that this compound may similarly influence TRPM8 activity, potentially providing a basis for therapeutic applications in pain management .
- Antimicrobial Efficacy : Research investigating structurally similar compounds found significant antibacterial effects against various strains of bacteria, including resistant strains. The mechanism was attributed to disruption of bacterial cell membranes, facilitated by the compound's lipophilic characteristics .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| TRPM8 Channel Activation | Potential modulator with calcium influx |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Inflammatory Pathway Inhibition | Possible NFκB inhibition |
Eigenschaften
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF4NO2/c17-13-9-11(4-7-14(13)18)22-15(23)8-3-10-1-5-12(6-2-10)24-16(19,20)21/h1-9H,(H,22,23)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGGFBQTDPRJPX-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














